molecular formula C15H14F3NO5 B5657447 4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one

4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one

Cat. No. B5657447
M. Wt: 345.27 g/mol
InChI Key: OHPUZUJQIHXLGR-YRNVUSSQSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives, including 4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one, often involves reactions under conditions of kinetic or thermodynamic control. One approach involves the reaction of 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene, leading to products via enamine addition at the C-4 atom of chromene as individual cis, trans- or trans, trans-isomers (Korotaev et al., 2017).

Molecular Structure Analysis

The stereochemistry and molecular structure of chromene derivatives can be confirmed through X-ray structural analysis. This method provides detailed insight into the spatial arrangement of atoms within the molecule and their stereochemical relationships (Korotaev et al., 2017).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions that highlight their chemical properties. For example, they can react with nucleophiles, leading to the formation of trisubstituted chromanes. The reaction mechanism often involves nucleophilic addition to the activated double bond, forming products with high yields and specific stereochemistry (Korotaev et al., 2006).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and boiling point, are crucial for their application in organic synthesis. These properties are determined by the compound's molecular structure, particularly the functional groups and their arrangement.

Chemical Properties Analysis

The chemical properties of 4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one are characterized by its reactivity towards various chemical reagents. These properties are influenced by the presence of nitro, hydroxy, and trifluoromethyl groups, which can participate in different chemical reactions, including nucleophilic substitutions, and cycloadditions, leading to a wide range of derivatives with potential biological activities (Korotaev et al., 2013).

properties

IUPAC Name

(Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO5/c1-7(20)11(8(2)21)12-9-5-3-4-6-10(9)24-14(15(16,17)18)13(12)19(22)23/h3-6,12-14,20H,1-2H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPUZUJQIHXLGR-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1C(C(OC2=CC=CC=C12)C(F)(F)F)[N+](=O)[O-])C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1C(C(OC2=CC=CC=C12)C(F)(F)F)[N+](=O)[O-])/C(=O)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one

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